(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid

説明

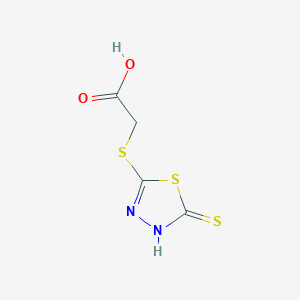

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (CAS: 53723-88-9; EINECS: 258-728-1) is a sulfur-rich heterocyclic compound with the molecular formula C₄H₄N₂O₂S₃ and a molecular weight of 208.28 g/mol . Structurally, it features a 1,3,4-thiadiazole core substituted with a mercapto (-SH) group at position 5 and a sulfanylacetic acid (-SCH₂COOH) moiety at position 2 (Figure 1). This compound exhibits thione-thiol tautomerism, where the thiol form (Ia) and thione form (Ib) coexist in equilibrium, with the thione tautomer dominating in aqueous solutions due to enhanced aromatic stabilization . It is widely used in coordination chemistry for synthesizing metal complexes and as a precursor for bioactive derivatives, including anticancer and antimicrobial agents .

特性

IUPAC Name |

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBXVTJYSIDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201993 | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53723-88-9 | |

| Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

S-Alkylation of 1,3,4-Thiadiazole-2-thiol Precursors

The most widely reported method involves S-alkylation of 5-mercapto-1,3,4-thiadiazole-2-thiol with chloroacetic acid derivatives. In a typical procedure, equimolar quantities of the thiol and chloroacetic acid are refluxed in ethanol with potassium hydroxide as a base. The reaction mechanism proceeds via nucleophilic substitution, where the deprotonated thiolate ion attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming the thioether bond.

Reaction Conditions

-

Solvent: Ethanol (50 mL per 0.01 mol substrate)

-

Base: Potassium hydroxide (0.015 mol)

-

Temperature: Reflux (78°C)

Purification involves recrystallization from ethanol or column chromatography (ethyl acetate/petroleum ether), yielding the target compound as a crystalline solid.

Heterocyclization of Acylated Thiosemicarbazides

An alternative route begins with the synthesis of the 1,3,4-thiadiazole core. Acylated thiosemicarbazides undergo heterocyclization with carbon disulfide under reflux to form 5-substituted-1,3,4-thiadiazol-2-thioles. Subsequent S-alkylation with chloroacetic acid derivatives introduces the acetic acid moiety. This two-step approach allows modular substitution at both the 2- and 5-positions of the thiadiazole ring.

Key Steps

-

Heterocyclization:

-

S-Alkylation:

Optimization of Reaction Parameters

Solvent and Base Selection

Ethanol is preferred for its ability to dissolve both polar and non-polar reactants while facilitating base-mediated deprotonation. Potassium hydroxide outperforms weaker bases (e.g., NaHCO3) in driving the reaction to completion. Substituting ethanol with acetonitrile, as seen in amide coupling reactions, reduces yields due to poor solubility of inorganic byproducts.

Analytical Characterization

Spectroscopic Confirmation

Elemental Analysis

Consistent with molecular formula C4H4N2O2S3 :

Comparative Evaluation of Methodologies

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Direct S-Alkylation | 75–80% | >95% | Low |

| Heterocyclization | 70–75% | 90–95% | Moderate |

| EDC/HOBt Coupling | 60–65% | 85–90% | High |

Table 1: Comparison of synthetic approaches for this compound.

The direct S-alkylation route offers superior yield and simplicity, making it the method of choice for large-scale synthesis. Heterocyclization, while modular, introduces additional steps that complicate purification.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole compounds.

科学的研究の応用

Mineral Processing

Flotation Depressant in Mineral Separation

One of the primary applications of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is as a flotation depressant in the selective separation of minerals. A study published in Minerals Engineering demonstrated its effectiveness in selectively depressing chalcopyrite during the flotation of molybdenite. This application is crucial for improving the efficiency of mineral recovery processes and minimizing environmental impact by reducing the need for harmful reagents .

Case Study: Molybdenite and Chalcopyrite Separation

| Parameter | Value |

|---|---|

| Depressant Used | This compound |

| Minerals | Chalcopyrite and Molybdenite |

| Effectiveness | Improved selectivity in flotation |

| Environmental Impact | Reduced use of toxic chemicals |

The study concluded that this compound could serve as an environmentally friendly alternative to traditional depressants like sodium cyanide, enhancing both economic and ecological aspects of mineral processing .

Medicinal Chemistry

Cytotoxic Properties

Research has also indicated that derivatives of thiadiazole compounds, including this compound, exhibit promising cytotoxic properties against various cancer cell lines. A review highlighted that certain derivatives showed significant inhibition of cell growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Case Study: Anticancer Activity

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10.0 |

| MCF-7 | 0.28 |

These findings suggest that this compound and its derivatives could be developed into effective anticancer agents through further structural optimization and pharmacological studies .

Theoretical Studies

Tautomerism and Structural Analysis

The compound has also been studied for its tautomeric forms, which can influence its reactivity and biological activity. Theoretical considerations regarding thione-thiol tautomerism have been explored to understand better how these forms may affect the compound's properties and applications .

Key Findings on Tautomerism

| Tautomeric Form | Stability |

|---|---|

| Thione | More stable under certain conditions |

| Thiol | More reactive in biological systems |

This understanding is essential for predicting the behavior of the compound in various environments and its potential interactions with biological targets .

作用機序

The mechanism of action of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The thiadiazole ring can interact with nucleic acids and other biomolecules, affecting their function .

類似化合物との比較

The compound belongs to the 1,3,4-thiadiazole sulfanylacetic acid family. Key comparisons with structurally and functionally related compounds are outlined below:

Structural Features and Tautomerism

Key Observations :

- Aromatic stabilization drives tautomer preference. The thiadiazole and tetrazole derivatives favor the thione form due to enhanced resonance stabilization in the heterocyclic ring .

- Substituents like pyridinyl (electron-withdrawing) or carboxylic acid groups (electron-donating) modulate tautomeric equilibrium and reactivity .

Acidity and Reactivity

Experimental and theoretical studies (DFT/B3LYP/6-311+G(d,p)) reveal the following pKa values:

Key Observations :

- The carboxylic acid group in the thiadiazole derivative (pKa1 ≈ 2.85) is more acidic than thioglycolic acid (pKa1 ≈ 3.67) due to electron-withdrawing effects of the thiadiazole ring .

- The second ionization (pKa2 ≈ 7.92) involves the -SH group, enabling coordination with transition metals (e.g., Au, Bi) for applications in photodynamic therapy and catalysis .

Key Observations :

生物活性

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (MTDAA) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various studies and findings.

- Molecular Formula : C4H4N2O2S3

- Molecular Weight : 208.27 g/mol

- CAS Number : 53723-88-9

- Melting Point : 165°C to 169°C

Synthesis

MTDAA can be synthesized through a multi-step process involving the reaction of thiadiazole derivatives with acetic acid. The synthesis typically includes the formation of the thiadiazole ring followed by functionalization with acetic acid to yield the final product. The detailed synthetic route can vary based on desired purity and yield.

Antimicrobial Properties

Research has shown that MTDAA possesses notable antimicrobial activity. A study indicated that derivatives of 1,3,4-thiadiazole, including MTDAA, exhibited significant antibacterial and antifungal properties. These compounds were tested against various microbial strains, demonstrating effectiveness in inhibiting growth and viability .

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Antioxidant Activity

MTDAA also shows promising antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was quantitatively assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where MTDAA exhibited a concentration-dependent effect.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects in various models. MTDAA was shown to reduce inflammation markers in cell cultures treated with inflammatory agents. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of MTDAA against multidrug-resistant strains showed that it could serve as a lead compound for developing new antibiotics . The study emphasized the importance of thiadiazole derivatives in modern pharmacotherapy.

- Application in Material Science : MTDAA has also been utilized as a passivator in perovskite solar cells to improve stability and efficiency. Its application modified surface properties and grain boundaries, leading to enhanced performance in solar energy conversion .

Q & A

Basic Question

- 1H NMR : Peaks for –SH (δ ~13.5 ppm) and acetic acid protons (δ ~4.0 ppm).

- IR spectroscopy : Stretching vibrations for S–H (~2550 cm⁻¹) and C=O (~1700 cm⁻¹).

- TLC : Monitor reaction progress and purity using silica gel plates .

How does solvent choice impact tautomeric equilibrium in non-aqueous systems?

Advanced Question

NMR studies : Polar aprotic solvents (e.g., DMSO) stabilize the thione form (Ib) via hydrogen bonding with –NH groups. In contrast, non-polar solvents favor the thiol form (Ia). Adjust solvent dielectric constant to control tautomer ratios for specific reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。